molecular formula C19H16FN3O3 B12036418 9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyridin-3-yl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide

9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyridin-3-yl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide

Cat. No.: B12036418
M. Wt: 353.3 g/mol
InChI Key: CHPCRXYYRRHCHN-UHFFFAOYSA-N
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Description

9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a pyridoquinoline core, a fluorine atom, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs .

Mechanism of Action

The mechanism of action of 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to modulation of cellular processes. For example, it may inhibit kinases involved in signal transduction pathways, thereby affecting cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 9-fluoro-7-hydroxy-3-methyl-5-oxo-N-(3-pyridinyl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide lies in its specific combination of functional groups and structural features, which confer distinct biological activities and chemical reactivity. Its fluorine atom and pyridine ring contribute to its unique pharmacological profile and make it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C19H16FN3O3

Molecular Weight

353.3 g/mol

IUPAC Name

7-fluoro-4-hydroxy-12-methyl-2-oxo-N-pyridin-3-yl-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-3-carboxamide

InChI

InChI=1S/C19H16FN3O3/c1-10-4-5-11-7-12(20)8-14-16(11)23(10)19(26)15(17(14)24)18(25)22-13-3-2-6-21-9-13/h2-3,6-10,24H,4-5H2,1H3,(H,22,25)

InChI Key

CHPCRXYYRRHCHN-UHFFFAOYSA-N

Canonical SMILES

CC1CCC2=C3N1C(=O)C(=C(C3=CC(=C2)F)O)C(=O)NC4=CN=CC=C4

Origin of Product

United States

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